Triethyl phosphite
Overview
Description
Triethyl phosphite is an organophosphorus compound, specifically a phosphite ester, with the chemical formula P(OCH₂CH₃)₃. It is a colorless, malodorous liquid used as a ligand in organometallic chemistry and as a reagent in organic synthesis . The molecule features a pyramidal phosphorus (III) center bound to three ethoxide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethyl phosphite is typically prepared by treating phosphorus trichloride with ethanol in the presence of a base, usually a tertiary amine . The reaction can be represented as follows: [ \text{PCl}_3 + 3 \text{EtOH} + 3 \text{R}_3\text{N} \rightarrow \text{P(OEt)}_3 + 3 \text{R}_3\text{NH} + 3 \text{Cl}^- ] In the absence of the base, the reaction of ethanol and phosphorus trichloride affords diethyl phosphite .
Industrial Production Methods: An industrial method involves mixing absolute ethanol, an organic solvent, a catalyst such as trioctylamine, and an acid-binding agent. The mixture is cooled to 0-10°C, and phosphorus trichloride is added dropwise. The reaction mixture is then heated for 1-4 hours, followed by separation and purification to obtain this compound .
Types of Reactions:
Michaelis–Arbuzov Reaction: this compound reacts with electrophiles to produce organophosphonates.
Reduction/Deoxygenation: It can reduce hydroperoxides to alcohols.
Corey–Winter Olefin Synthesis: this compound is used in the Corey–Winter olefin synthesis.
Common Reagents and Conditions:
Reagents: Ethyl bromoacetate, hydroperoxides, enolates, etc.
Conditions: Typically involves mild to moderate temperatures and the presence of a base or catalyst.
Major Products:
Organophosphonates: From Michaelis–Arbuzov reaction.
Alcohols: From reduction of hydroperoxides.
Olefins: From Corey–Winter olefin synthesis.
Scientific Research Applications
Triethyl phosphite is widely used in various fields:
Chemistry: As a ligand in organometallic chemistry and a reagent in organic synthesis.
Biology: Used in the synthesis of biologically active compounds.
Medicine: In the production of pharmaceuticals such as analgesics and anti-infectives.
Industry: Used in the production of pesticides, dyes, plasticizers, stabilizers, and gasoline additives.
Mechanism of Action
Triethyl phosphite acts as a reducing agent and can react with electrophiles to form phosphonates or phosphates . The mechanism involves the sequential P–O bond scission to form adsorbed alkoxy species, which then react on the surface either by hydrogen addition to form the corresponding alcohol or by hydrogen abstraction to yield an aldehyde .
Comparison with Similar Compounds
Trimethyl phosphite: More reactive than triethyl phosphite and forms corresponding phosphates in reactions.
Triisopropyl phosphite: Prepared similarly to this compound and used in similar applications.
Uniqueness: this compound is unique due to its specific reactivity and applications in the Michaelis–Arbuzov reaction, reduction of hydroperoxides, and Corey–Winter olefin synthesis. Its role as a ligand in organometallic chemistry also sets it apart from other phosphite esters .
Properties
IUPAC Name |
triethyl phosphite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O3P/c1-4-7-10(8-5-2)9-6-3/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZBKCUKTQZUTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O3P | |
Record name | TRIETHYL PHOSPHITE | |
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DSSTOX Substance ID |
DTXSID2026991 | |
Record name | Triethyl phosphite | |
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Molecular Weight |
166.16 g/mol | |
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Physical Description |
Triethyl phosphite appears as a clear colorless liquid with a strong foul odor. Flash point 130 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Colorless liquid; [HSDB], COLOURLESS LIQUID. | |
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Boiling Point |
311 °F at 760 mmHg (USCG, 1999), 157.9 °C, 157-159 °C | |
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Flash Point |
115 °F (USCG, 1999), 54 °C (129 °F) - closed cup, 54 °C c.c. | |
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Solubility |
Soluble in alcohol, ether, Solubility in water: reaction | |
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Density |
0.969 (USCG, 1999) - Less dense than water; will float, 0.9629 g at 20 °C, Relative density (water = 1): 0.97 | |
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Vapor Pressure |
1.95 mm Hg at 20 °C | |
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Color/Form |
Colorless liquid | |
CAS No. |
122-52-1 | |
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Melting Point |
-112 °C | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of triethyl phosphite?
A1: this compound has the molecular formula C6H15O3P and a molecular weight of 166.16 g/mol.
Q2: Are there any characteristic spectroscopic data for this compound?
A2: While specific spectroscopic data isn't extensively discussed in the provided papers, 31P NMR spectroscopy is a common technique to characterize this compound and its complexes. []
Q3: Is this compound stable under normal conditions?
A3: this compound is sensitive to air and reacts with halogenated solvents. It should be handled using Schlenk or glovebox techniques. []
Q4: How is this compound utilized in organic synthesis?
A4: this compound is a versatile reagent in various organic reactions, including:
- Deoxygenation: It can deoxygenate nitro compounds to amines, [] nitroso compounds, [, ] and N-oxides. []
- Phosphonylation: TEP reacts with alkyl halides to form phosphonates via the Michaelis-Arbuzov reaction. [, ] It can also phosphonylate α,β-unsaturated carbonyl compounds, [] benzil-triethyl phosphite adducts, [] and heterocyclic compounds. [, ]
- Cycloaddition: TEP can mediate [2+1] cycloaddition reactions, as seen in the synthesis of aziridinofullerene-porphyrin. []
- Other Reactions: It participates in the synthesis of hydroxyapatite nanoparticles via a sol-gel method. [, ]
Q5: Can you elaborate on the mechanism of this compound in the Michaelis-Arbuzov reaction?
A5: In the Michaelis-Arbuzov reaction, this compound acts as a nucleophile, attacking the electrophilic carbon atom of an alkyl halide. This leads to the formation of a phosphonium intermediate, which subsequently undergoes dealkylation to yield the desired phosphonate. [, , ]
Q6: Does this compound exhibit any regioselectivity in its reactions?
A6: Yes, theoretical studies using DFT calculations have shown that this compound exhibits regioselectivity in reactions with tetrachloromethane and trichloromethylphosphine oxide. It preferentially attacks the chlorine atom rather than the carbon atom in these cases. [, ]
Q7: Are there any specific examples of this compound's application in catalysis?
A7: Tetrakis(this compound)nickel(0) is a known catalyst for allylic alkylation, cycloadditions, alkene isomerization, and the aldol reaction. [] It also catalyzes the reactions of aryl halides with trialkyl phosphites. []
Q8: How has computational chemistry been employed to understand this compound's reactivity?
A8: Density functional theory (DFT) calculations have been used to study:
- The regioselectivity of TEP in reactions with halogenated compounds. [, ]
- The mechanism of conjugation-promoted reactions of open-cage fullerenes with TEP. []
Q9: How does the structure of this compound influence its reactivity?
A9: The electron-donating nature of the ethyl groups on the phosphorus atom significantly influences the reactivity of TEP. For instance, in the phosphonylation of α-bromoacetophenones, a negative Hammett ρ value suggests an initial nucleophilic attack by the phosphorus atom. []
Q10: What is known about the toxicity of this compound?
A10: this compound has been found to have acute toxic effects. Studies on rats indicated that it can cause acroparalysis and parenchymatous degeneration of the liver and kidneys. Additionally, it exhibits mild irritation to the skin, eyes, and conjunctiva. []
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